molecular formula C10H14N2O3S B5491082 N-(3-ethanesulfonamidophenyl)acetamide

N-(3-ethanesulfonamidophenyl)acetamide

Cat. No.: B5491082
M. Wt: 242.30 g/mol
InChI Key: YPIWJPQPCIMONK-UHFFFAOYSA-N
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Description

N-(3-ethanesulfonamidophenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with an ethanesulfonamide group at the 3-position and an acetamide group at the para position. Its molecular formula is C₁₀H₁₄N₂O₃S, with a molecular weight of 242.29 g/mol. The compound combines the structural features of sulfonamides (known for antimicrobial properties) and acetamides (associated with analgesic and anti-inflammatory activities).

Properties

IUPAC Name

N-[3-(ethylsulfonylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-16(14,15)12-10-6-4-5-9(7-10)11-8(2)13/h4-7,12H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIWJPQPCIMONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethanesulfonamidophenyl)acetamide typically involves the reaction of 3-aminophenylacetamide with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

  • Dissolve 3-aminophenylacetamide in a suitable solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethanesulfonamidophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-(3-ethanesulfonamidophenyl)acetamide with structurally related acetamides and sulfonamides, highlighting substituent effects on biological activity and physicochemical properties:

Compound Name Substituents Key Activities/Properties References
This compound 3-ethanesulfonamide, para-acetamide Hypothesized antimicrobial/analgesic activity [Inferred]
N-(3-nitrophenyl)acetamide 3-nitro group, para-acetamide Intermediate in heterocyclic synthesis
N-(2,5-dichlorophenyl)sulfonylacetamide 2,5-dichlorophenylsulfonamide, para-acetamide Antimicrobial (gram-positive bacteria, fungi)
N-(3-Amino-4-methoxyphenyl)acetamide 3-amino, 4-methoxy, para-acetamide Lab research (cytotoxicity studies)
N-(6-Aminohexyl)acetamide 6-aminohexyl chain, acetamide Soluble in polar solvents; potential drug carrier
Paracetamol (N-(4-hydroxyphenyl)acetamide) 4-hydroxy, para-acetamide Analgesic, antipyretic

Key Comparative Insights

  • Antimicrobial Activity :
    Sulfonamide-containing acetamides like N-(2,5-dichlorophenyl)sulfonylacetamide exhibit strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) due to sulfonamide's interference with folate synthesis . The ethanesulfonamide group in the target compound may offer similar mechanisms but with reduced steric hindrance compared to bulkier substituents (e.g., benzo[d]thiazole derivatives in ).

  • Analgesic Potential: Paracetamol (N-(4-hydroxyphenyl)acetamide) is a benchmark analgesic.
  • Metabolism and Toxicity :
    Sulfonamides are prone to metabolic deacetylation (e.g., N-(1-hydroxy-2-fluorenyl)acetamide in ), which could influence the bioavailability of the target compound. Chlorinated analogs (e.g., N-(2,5-dichlorophenyl)sulfonylacetamide ) may exhibit higher cytotoxicity due to electrophilic metabolites .

  • Synthetic Accessibility :
    The target compound can be synthesized via acetylation of 3-ethanesulfonamidoaniline, a route analogous to N-(3-nitrophenyl)acetamide (acetylation of nitroaniline precursors) . However, sulfonamide formation requires additional steps, such as sulfonation of aniline derivatives, which may lower yields compared to simpler acetamides .

Substituent Effects on Physicochemical Properties

Substituent Type Example Compound Solubility (Water) LogP Bioavailability Implications
Ethanesulfonamide Target compound Moderate ~1.2 Balanced solubility/membrane permeation
Nitro group N-(3-nitrophenyl)acetamide Low ~2.1 Reduced solubility, increased lipophilicity
Chlorine N-(2,5-dichlorophenyl)acetamide Low ~3.0 High lipophilicity, potential toxicity
Hydroxyl group Paracetamol High ~0.5 Enhanced solubility, rapid excretion

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